N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide
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Overview
Description
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide is a complex organic compound that features a thiazole and pyridine ring fused together. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bond interactions . This inhibitory activity is particularly potent against PI3Kα, PI3Kγ, and PI3Kδ .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K and disruption of the PI3K/AKT/mTOR pathway . This can lead to the inhibition of cell growth and proliferation, potentially inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and other high-throughput techniques are likely employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various thiazole and pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide is unique due to its specific structural features that confer high inhibitory activity against PI3K, with an IC50 value in the nanomolar range . This makes it a potent compound for targeted therapeutic applications.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-15(18-21-17-11-6-12-20-19(17)25-18)9-5-10-16(13)22-26(23,24)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZMTGLNKODCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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